molecular formula C9H18O3 B13529028 Ethyl2-(hydroxymethyl)-3,3-dimethylbutanoate

Ethyl2-(hydroxymethyl)-3,3-dimethylbutanoate

Cat. No.: B13529028
M. Wt: 174.24 g/mol
InChI Key: VIOXYLODYBWBJI-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: is an organic compound with the molecular formula C9H18O3 It is an ester derived from the reaction of ethanol and 2-(hydroxymethyl)-3,3-dimethylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for preparing ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is through the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different alkyl or amine groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine:

    Drug Development: The compound’s ester functional group makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug.

    Biochemical Studies: It can be used as a substrate in enzymatic reactions to study esterases and other related enzymes.

Industry:

    Materials Science: The compound can be used in the production of polymers and resins, providing unique properties to the final material.

    Coatings and Adhesives: It can be incorporated into formulations to improve adhesion and durability.

Mechanism of Action

Molecular Targets and Pathways:

    Enzymatic Hydrolysis: In biological systems, ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can be hydrolyzed by esterases to produce 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and ethanol. This reaction is crucial for its potential use as a prodrug.

    Oxidative Pathways: The compound can undergo oxidation in the presence of specific enzymes or chemical oxidants, leading to the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

    Methyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(hydroxymethyl)-3-methylbutanoate: Differing by the position of the methyl group on the butanoate chain.

Uniqueness:

    Structural Features:

    Reactivity: The compound’s ester functional group allows for a wide range of chemical modifications, making it versatile for various synthetic applications.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate

InChI

InChI=1S/C9H18O3/c1-5-12-8(11)7(6-10)9(2,3)4/h7,10H,5-6H2,1-4H3

InChI Key

VIOXYLODYBWBJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)C(C)(C)C

Origin of Product

United States

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